molecular formula C6H12ClN3O2 B13533215 [5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]methanaminehydrochloride

[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]methanaminehydrochloride

Cat. No.: B13533215
M. Wt: 193.63 g/mol
InChI Key: XIQAETRDEKHFHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]methanaminehydrochloride: is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]methanaminehydrochloride typically involves the formation of the oxadiazole ring through cyclization reactions. One common method is the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II) for (3 + 2) cycloaddition reactions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, [5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]methanaminehydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for further investigation in pharmaceutical research .

Medicine: In medicine, the compound’s potential therapeutic effects are explored. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, such as pesticides and herbicides, due to its bioactive properties .

Mechanism of Action

The mechanism of action of [5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]methanaminehydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Uniqueness: The uniqueness of [5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]methanaminehydrochloride lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C6H12ClN3O2

Molecular Weight

193.63 g/mol

IUPAC Name

[5-(ethoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride

InChI

InChI=1S/C6H11N3O2.ClH/c1-2-10-4-6-8-5(3-7)9-11-6;/h2-4,7H2,1H3;1H

InChI Key

XIQAETRDEKHFHR-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=NC(=NO1)CN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.